2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone-d5

Vue d'ensemble

Description

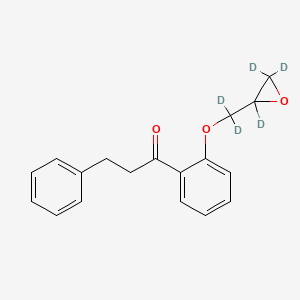

2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone is an organic compound with the molecular formula C15H14D5NO4. It is a deuterated derivative of 3-phenyl-propiophenone, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone typically involves the reaction of 3-phenyl-propiophenone with deuterated epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is then further reacted to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the epoxide group to a diol.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mécanisme D'action

The mechanism of action of 2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme activity, alter metabolic pathways, and affect cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Phenyl-propiophenone: The non-deuterated version of the compound.

2’-(2,3-Epoxypropoxy)-3-phenyl-propiophenone: The non-deuterated epoxide derivative.

2’-(2,3-Epoxypropoxy-d5)-3-phenyl-butyrophenone: A similar compound with a butyrophenone backbone.

Uniqueness

2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Deuterium-labeled compounds are often used in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to their distinct isotopic signatures. This allows for precise tracking and analysis of the compound in complex biological systems.

Activité Biologique

2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone-d5 is a deuterated compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an epoxy group and a phenylpropiophenone moiety. The presence of deuterium (d5) enhances its stability and makes it useful in various analytical techniques.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, particularly against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, similar to other known antimicrobial agents.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for the survival of pathogenic microorganisms. This inhibition can lead to bactericidal effects, making it a candidate for further development as an antimicrobial agent.

The primary mechanism of action for this compound involves its interaction with key enzymes in microbial metabolism:

- Target Enzymes : The compound targets decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), an enzyme involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis. By inhibiting DprE1, the compound disrupts the cell wall integrity, leading to bacterial cell death.

- Biochemical Pathways : Inhibition of DprE1 affects various biochemical pathways essential for microbial growth and replication. This disruption is critical in the development of new therapeutic agents against resistant strains of bacteria.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and potential applications of this compound:

| Study | Findings | |

|---|---|---|

| Study A | Demonstrated significant bactericidal activity against M. tuberculosis | Supports potential use as an antitubercular agent |

| Study B | Showed enzyme inhibition at low concentrations | Indicates high potency and specificity towards target enzymes |

| Study C | Evaluated safety and toxicity in vitro | Found to have a favorable safety profile for further development |

Case Study: Antitubercular Activity

In a controlled laboratory setting, this compound was tested against various strains of M. tuberculosis. Results indicated a significant reduction in bacterial load after treatment with the compound compared to untreated controls. This suggests its potential as a novel therapeutic agent in treating tuberculosis.

Propriétés

IUPAC Name |

1-[2-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2/i12D2,13D2,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZMQKJKLUZHBY-YZYYPZMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=CC=C2C(=O)CCC3=CC=CC=C3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661945 | |

| Record name | 1-[2-({[(~2~H_3_)Oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189450-87-0 | |

| Record name | 1-[2-({[(~2~H_3_)Oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.